molecular formula C13H12N2O B12279123 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Cat. No.: B12279123
M. Wt: 212.25 g/mol
InChI Key: RFGHJTAJTKUSQG-UHFFFAOYSA-N
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Description

3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a heterocyclic compound that features a fused ring system combining a pyridine and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves the condensation of phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzyl alcohol with phenyl isocyanate under basic conditions to form the desired oxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic ring system. This interaction can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is unique due to its specific substitution pattern and the presence of both pyridine and oxazine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C13H12N2O/c1-2-5-10(6-3-1)11-9-16-12-7-4-8-14-13(12)15-11/h1-8,11H,9H2,(H,14,15)

InChI Key

RFGHJTAJTKUSQG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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